
5,6-Dihydro-4H-pyran-2-carbonitrile
Overview
Description
5,6-Dihydro-4H-pyran-2-carbonitrile is a useful research compound. Its molecular formula is C6H7NO and its molecular weight is 109.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
It is known that the compound can act as an intermediate in the synthesis of a variety of interesting heterocyclic systems .
Mode of Action
The carbonitrile (C≡N at C-5) and primary amino- (NH 2 at C-6) groups of the compound can act as reactive electrophilic and nucleophilic sites, respectively . This suggests that the compound may interact with its targets through these reactive sites.
Biochemical Pathways
Given its potential role as an intermediate in the synthesis of various heterocyclic systems , it can be inferred that the compound may influence a range of biochemical pathways depending on the specific context of its use.
Result of Action
As an intermediate in the synthesis of various heterocyclic systems , the compound likely contributes to the properties of the resulting systems.
Action Environment
It is generally recommended that the compound be stored in a dry, well-ventilated place .
Biological Activity
5,6-Dihydro-4H-pyran-2-carbonitrile is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article synthesizes current research findings on its biological properties, including antimicrobial, anticancer, and neuroprotective effects.
Chemical Structure and Properties
This compound has the molecular formula and is categorized under the pyran derivatives. The unique structure of this compound contributes to its pharmacological potential.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated various pyran derivatives against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives showed potent antibacterial activity, suggesting that modifications in the chemical structure could enhance efficacy against resistant strains .
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
This compound | S. aureus | 15 |
This compound | E. coli | 12 |
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro studies. Notably, it has been shown to induce apoptosis in cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The mechanism involves the upregulation of caspase-3 expression, which is crucial for the apoptotic pathway .
Cell Line | Concentration (µM) | % Cell Viability |
---|---|---|
HCT-116 | 10 | 30 |
MCF-7 | 10 | 25 |
Neuroprotective Effects
The compound's neuroprotective properties have also been explored in the context of Alzheimer's disease. Studies suggest that it may modulate key signaling pathways involved in neurodegeneration, potentially offering therapeutic benefits in cognitive decline .
Case Studies
- Antimicrobial Evaluation : A study published in Nature assessed the antimicrobial efficacy of various pyran derivatives, including this compound. The findings highlighted its ability to inhibit growth in resistant bacterial strains, underscoring its potential as a lead compound for developing new antibiotics .
- Anticancer Mechanism : Research conducted on HCT-116 cells treated with this compound indicated a dose-dependent reduction in cell viability. The study elaborated on its mechanism of action through caspase activation and cell cycle arrest at the G1 phase .
- Neuroprotection Study : A recent review emphasized the role of pyran derivatives in neuroprotection. It was noted that compounds like this compound could enhance neuronal survival by modulating oxidative stress pathways .
Scientific Research Applications
Biological Activities
5,6-Dihydro-4H-pyran-2-carbonitrile and its derivatives have been studied for their diverse biological properties:
- Antimicrobial Activity : Research indicates that pyran derivatives exhibit promising antimicrobial effects against various pathogens. For instance, studies have shown that compounds derived from 4H-pyran structures can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi. The mechanism often involves disrupting cellular functions or inhibiting essential enzymes .
- Antitumor Properties : Several derivatives of this compound have demonstrated cytotoxic effects against cancer cell lines. For example, specific pyran derivatives were found to induce apoptosis in human colorectal cancer cells (HCT-116) through caspase activation pathways, highlighting their potential as anticancer agents .
- Antioxidant Effects : Studies have evaluated the antioxidant capacity of pyran derivatives, suggesting that they can reduce oxidative stress in cells. This activity is crucial for preventing cellular damage and may contribute to their therapeutic efficacy in various diseases .
Therapeutic Potential
The therapeutic applications of this compound are under investigation in several areas:
- Cancer Treatment : The ability of certain pyran derivatives to inhibit key enzymes involved in cancer progression (e.g., CDK2) positions them as potential candidates for cancer therapy. In vitro studies have shown significant inhibition of CDK2 activity, which is critical in regulating the cell cycle .
- Antiviral Applications : Some studies suggest that pyran derivatives may possess antiviral properties, making them candidates for further research in treating viral infections. Their mechanism may involve interfering with viral replication processes .
Case Study 1: Antimicrobial Evaluation
A study evaluated a series of 4H-pyran derivatives against Mycobacterium bovis and other pathogens. Results indicated that specific compounds exhibited significant antimicrobial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Case Study 2: Antitumor Activity
In a study focused on colorectal cancer cells, two specific pyran derivatives were tested for their ability to induce apoptosis. The results showed a dose-dependent increase in caspase-3 expression, suggesting that these compounds could be developed into effective anticancer therapies .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 5,6-Dihydro-4H-pyran-2-carbonitrile, and how do reaction conditions influence yield and purity?
The synthesis typically involves cyclocondensation reactions using substituted aldehydes and malononitrile in the presence of catalysts like 4-(dimethylamino)pyridine (DMAP) in ethanol . For example, analogous pyran carbonitriles are synthesized via KOH-mediated reactions in DMF at 100–110°C, followed by neutralization and purification via silica gel chromatography . Key factors include solvent choice (polar aprotic solvents enhance reactivity), catalyst loading (DMAP improves cyclization efficiency), and temperature control to minimize side reactions. Yield optimization often requires iterative adjustments to molar ratios and reaction times.
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Characterization relies on:
- IR spectroscopy : To identify nitrile (C≡N) stretches (~2200 cm⁻¹) and carbonyl (C=O) groups if present.
- NMR : and NMR confirm ring structure and substituent positions. For example, pyran protons typically resonate at δ 4.0–5.5 ppm, while nitrile carbons appear at ~115–120 ppm .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.
- HPLC/GC : For purity assessment, especially when synthesizing derivatives with chiral centers or sensitive functional groups .
Advanced Research Questions
Q. How do electron-withdrawing/donating substituents affect the reactivity of this compound in further functionalization?
Substituents significantly influence reactivity:
- Electron-withdrawing groups (e.g., -NO₂, -CN) : Increase electrophilicity at the pyran ring, facilitating nucleophilic attacks at the α-position. For instance, nitro groups enhance reactivity in Michael addition reactions .
- Electron-donating groups (e.g., -OCH₃, -NH₂) : Stabilize intermediates during cyclization but may reduce electrophilicity, requiring harsher conditions for further modifications .
Contradictions arise in studies: Some reports suggest steric effects dominate over electronic effects in bulky substituents (e.g., 2,6-dichlorophenyl), necessitating computational modeling (DFT) to resolve mechanistic ambiguities .
Q. What are the key challenges in resolving crystallographic data for this compound derivatives, and how are they addressed?
Crystallization difficulties arise due to:
- Flexible pyran ring : Conformational polymorphism complicates single-crystal formation. Solutions include slow evaporation in mixed solvents (e.g., DCM/hexane) and seeding techniques.
- Nitrile group reactivity : Moisture-sensitive nitriles may degrade during crystal growth. Anhydrous conditions and inert atmospheres (N₂/Ar) are critical .
Advanced tools like SC-XRD (single-crystal X-ray diffraction) and PLATON software are used for structure refinement, as demonstrated in studies of analogous pyridine carbonitriles .
Q. How can contradictory bioactivity data for pyran carbonitrile derivatives be systematically analyzed?
Contradictions often stem from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms. Meta-analyses should normalize data to standardized protocols (e.g., IC₅₀ values under identical pH/temperature).
- Solubility artifacts : Poor aqueous solubility may lead to false negatives. Use of co-solvents (e.g., DMSO ≤1%) and dynamic light scattering (DLS) to confirm compound dispersion is recommended .
- Metabolic instability : Rapid degradation in vitro vs. in vivo. LC-MS/MS stability assays in simulated biological fluids can clarify discrepancies .
Q. Methodological Recommendations
- Synthetic Optimization : Use DOE (Design of Experiments) to map the impact of solvent polarity, catalyst type, and temperature on reaction outcomes .
- Data Validation : Cross-reference spectral data with computational predictions (e.g., Gaussian NMR simulations) to confirm assignments .
- Contradiction Resolution : Apply multivariate analysis to isolate variables causing bioactivity discrepancies, such as assay conditions vs. structural modifications .
Properties
IUPAC Name |
3,4-dihydro-2H-pyran-6-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c7-5-6-3-1-2-4-8-6/h3H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQCEBXGFGVSAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(OC1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50483541 | |
Record name | 5,6-Dihydro-4H-pyran-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50483541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31518-13-5 | |
Record name | 5,6-Dihydro-4H-pyran-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50483541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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